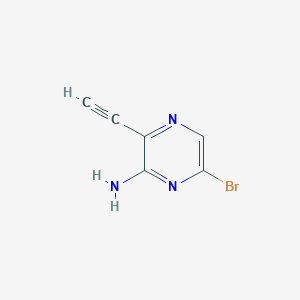

6-Bromo-3-ethynylpyrazin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrN3 |

|---|---|

Molecular Weight |

198.02 g/mol |

IUPAC Name |

6-bromo-3-ethynylpyrazin-2-amine |

InChI |

InChI=1S/C6H4BrN3/c1-2-4-6(8)10-5(7)3-9-4/h1,3H,(H2,8,10) |

InChI Key |

IOVJYRKPHLDXGV-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NC=C(N=C1N)Br |

Origin of Product |

United States |

Contextualization Within Nitrogen Containing Heterocyclic Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry. mdpi.com These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are ubiquitous in nature and synthetic science. mdpi.comresearchgate.net Their prevalence is highlighted by the fact that they form the structural basis for a vast array of essential biological molecules, including vitamins, hormones, and the nucleic acids DNA and RNA. researchgate.netijsrtjournal.com

The significance of these structures extends profoundly into pharmacology. An analysis of U.S. FDA-approved pharmaceuticals reveals that approximately 59% to 75% of small-molecule drugs feature a nitrogen-containing heterocyclic scaffold. nih.gov This widespread use is attributed to their metabolic stability and the ability of the nitrogen atoms to form crucial hydrogen bonds with biological targets like enzymes and receptors, a key interaction for modulating biological activity. mdpi.comnih.gov Consequently, these scaffolds are integral to drugs with a wide range of therapeutic effects, including anticancer, antibacterial, and anti-inflammatory agents. mdpi.comresearchgate.net

Significance of Pyrazine Scaffold Functionalization for Advanced Chemical Synthesis

Within the broad family of nitrogen heterocycles, the pyrazine (B50134) ring—a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4—is a particularly valuable scaffold. mdpi.com The pyrazine core is found in several important natural products and approved pharmaceutical agents, such as the essential antituberculosis drug Pyrazinamide. lifechemicals.com The strategic modification, or functionalization, of the pyrazine ring is a critical endeavor in chemical synthesis, allowing chemists to systematically alter a molecule's properties to enhance its function. mdpi.com

Developing modular chemical methods to functionalize the pyrazine core enables the exploration of structure-activity relationships (SAR), a fundamental process in drug discovery. mdpi.com A variety of synthetic strategies have been developed to install diverse functional groups onto the pyrazine skeleton. These methods are crucial for creating libraries of novel compounds for biological screening and for developing new materials.

| Functionalization Strategy | Description | Significance | Reference(s) |

| C-H Functionalization | Direct activation and substitution of carbon-hydrogen bonds on the pyrazine ring with other functional groups, often catalyzed by transition metals like iron. | Allows for the direct installation of substituents without pre-functionalization, increasing synthetic efficiency. | mdpi.com |

| Cross-Coupling Reactions | Palladium-catalyzed reactions, such as Suzuki or Heck couplings, that form new carbon-carbon or carbon-heteroatom bonds at positions functionalized with a halogen (e.g., bromine). | Enables the modular construction of complex molecules by linking the pyrazine core to other organic fragments. | nih.gov |

| Diazotization-Bromination | A multi-step sequence to install a bromine atom onto the pyrazine ring, often starting from an amino-substituted precursor. | Provides a key handle (the bromo group) for subsequent cross-coupling reactions. | google.com |

| Cyclodimerization | The joining of two precursor molecules to form the pyrazine ring, often from acylethynylpyrrole precursors. | A method for the de novo synthesis of complex, fused pyrazine systems. | researchgate.net |

These synthetic advancements provide the tools necessary to leverage scaffolds like 6-Bromo-3-ethynylpyrazin-2-amine for creating new chemical entities.

Overview of Strategic Research Directions for 6 Bromo 3 Ethynylpyrazin 2 Amine As a Versatile Building Block

Established Pathways for Pyrazine Core Synthesis

The construction of the pyrazine ring is a foundational step in the synthesis of the target molecule. Several robust methods have been developed over the years, each offering distinct advantages depending on the desired substitution pattern.

Condensation Reactions with 1,2-Diketones and 1,2-Diamines

The most classical and straightforward approach to pyrazine synthesis is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netbangor.ac.uk This reaction typically proceeds in two stages: an initial condensation to form a dihydropyrazine (B8608421) intermediate, followed by an in-situ or subsequent oxidation step to yield the aromatic pyrazine ring. researchgate.net

For the synthesis of 2-aminopyrazine (B29847) derivatives, a common strategy involves the reaction of an α-dicarbonyl compound with an aminonitrile, such as aminomalononitrile. The specific precursors required would be selected to incorporate the necessary substituents for the final target molecule. For instance, a bromo-substituted 1,2-dicarbonyl compound could be used to install the C-6 bromine during the initial ring formation.

Dehydrogenative Coupling Approaches

More contemporary methods involve the dehydrogenative coupling of substrates like β-amino alcohols or α-amino ketones. Current time information in Bangalore, IN.chemicalbook.com These reactions, often catalyzed by transition metals such as manganese or ruthenium, form the pyrazine ring by creating two molecules of water and hydrogen gas as the only byproducts, making them atom-economical and environmentally favorable. chemicalbook.comconsensus.appsigmaaldrich.com For example, the self-coupling of two 2-amino alcohol molecules can produce symmetrically substituted pyrazines. chemicalbook.com While powerful for certain substitution patterns, adapting this method for a multi-substituted, unsymmetrical target like this compound would require highly specialized and selectively functionalized starting materials.

Ring Closure Strategies

Various ring closure strategies beyond the simple condensation of diamines and diketones exist. The Gutknecht pyrazine synthesis, for example, involves the self-condensation of α-amino ketones to form dihydropyrazines, which are then oxidized. scirp.org Another historical method is the Staedel–Rugheimer pyrazine synthesis. scirp.org More modern strategies can involve the cyclization of acyclic precursors generated through multiple steps. For instance, a sequence involving pyridine (B92270) ring-opening, functionalization, and subsequent ring-closure can lead to substituted benzenoids and, by analogy, could be adapted for complex heterocycles. rjpbcs.com

Introduction of Halogen Functionality at the C-6 Position

The regioselective introduction of a bromine atom at the C-6 position of a 2-aminopyrazine system is a critical and non-trivial step. The directing effects of the amino group and the ring nitrogens must be carefully considered.

Direct electrophilic bromination of 2-aminopyrazine itself is not a viable route to obtaining the 6-bromo isomer. The C-2 amino group strongly activates the C-3 and C-5 positions (ortho and para to the amine) towards electrophilic attack. Studies have shown that reacting 2-aminopyrazine with N-bromosuccinimide (NBS) leads to the formation of 2-amino-5-bromopyrazine (B17997) and subsequently 2-amino-3,5-dibromopyrazine, with no significant formation of the 6-bromo isomer. chemicalbook.comconsensus.app

Therefore, alternative strategies are required to install the bromine at the C-6 position:

Synthesis from Brominated Precursors: The most reliable method is to construct the pyrazine ring using starting materials that already contain the bromine atom in the correct position. This could involve the condensation of a bromo-substituted 1,2-diketone with an appropriate 1,2-diamine derivative.

Sandmeyer Reaction: A powerful method for introducing halides onto an aromatic ring is the Sandmeyer reaction, which converts an amino group into a halide via a diazonium salt intermediate. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org A plausible synthetic route could involve starting with a 2,6-diaminopyrazine derivative, selectively protecting one amino group, and then performing a Sandmeyer reaction on the C-6 amino group to introduce the bromine. nih.gov

Halogenation of Activated Precursors: In some cases, a substituent other than an amino group can direct bromination to the C-6 position. For example, the synthesis of the antiviral drug Favipiravir (B1662787) involves the bromination of a 3-hydroxypyrazine-2-carboxamide (B1682577) intermediate to yield the 6-bromo derivative, demonstrating that a hydroxyl group can facilitate bromination at the adjacent C-6 position. bangor.ac.ukgoogle.com This would, however, necessitate additional steps to convert the directing group into the desired final functionality.

A key intermediate for the synthesis of the target compound would be a di-halogenated pyrazine, such as 2-amino-6-bromo-3-chloropyrazine . A published patent describes a scalable process to produce this intermediate starting from 3-aminopyrazine-2-carboxylate, which first undergoes chlorination at the 6-position with N-chlorosuccinimide (NCS), followed by a diazotization-bromination sequence to replace the C-3 amino group with bromine. google.com

Integration of Ethynyl Functionality at the C-3 Position

With a suitable di-halogenated precursor like 2-amino-6-bromo-3-chloropyrazine or, more ideally, 2-amino-3,6-dibromopyrazine in hand, the ethynyl group can be installed via a Sonogashira cross-coupling reaction. researchgate.netorganic-chemistry.org This reaction is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. scirp.orgresearchgate.net

The reaction involves the coupling of the halo-pyrazine with a suitable alkyne. Due to the volatile and reactive nature of acetylene (B1199291) gas itself, a protected form of acetylene is almost always used.

Synthesis of Trimethylsilyl-Protected Ethynyl Precursors

The introduction of the ethynyl moiety at the C-3 position of the pyrazine ring is typically achieved via a Sonogashira coupling reaction. wikipedia.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For the synthesis of this compound, the immediate precursor is often a trimethylsilyl (B98337) (TMS)-protected version, namely 6-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (B11849918) . anaxlab.com

The synthesis of this TMS-protected precursor involves the palladium-catalyzed Sonogashira coupling of 2-amino-3,5-dibromopyrazine with trimethylsilylacetylene . lookchem.com The TMS group serves as a protecting group for the terminal alkyne, preventing undesired side reactions such as homocoupling (Glaser coupling), and can be easily removed in a subsequent step to yield the terminal alkyne. organic-chemistry.org The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl, making the bromo-substituted pyrazine a suitable substrate. wikipedia.org The reaction selectively occurs at one of the bromine-substituted positions, often influenced by the electronic environment of the ring.

The general reaction is as follows:

2-amino-3,5-dibromopyrazine + Trimethylsilylacetylene → 6-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

This transformation is a cornerstone in the construction of complex alkynyl-substituted heterocycles. researchgate.netscirp.org

Amination Strategies for the C-2 Position

The key precursor, 2-amino-3,5-dibromopyrazine, must be synthesized prior to the ethynylation step. lookchem.com This involves the introduction of an amino group at the C-2 position of a dihalogenated pyrazine ring. The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, which is one possible strategy for amination. rsc.org

However, palladium-catalyzed amination (Buchwald-Hartwig amination) offers a more versatile and widely used method. nih.gov This reaction allows for the coupling of aryl halides with a variety of amines under relatively mild conditions. For instance, Pd-catalyzed amination has been successfully applied to the synthesis of favipiravir precursors, involving the amination of a brominated pyrazine moiety. bangor.ac.uk The synthesis of related 2-bromo-6-alkylaminopyridines has been achieved by reacting 2,6-dibromopyridine (B144722) with primary amines in a pressure tube at elevated temperatures. georgiasouthern.edu

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.gov Common catalyst systems include a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand such as BINAP. nih.gov

Optimization of Reaction Conditions for Scalable Synthesis

Scaling up the synthesis of this compound, primarily through the Sonogashira coupling, requires careful optimization of several reaction parameters to ensure efficiency, safety, and cost-effectiveness.

Reaction temperature and duration are critical variables in both the amination and the Sonogashira coupling steps. While some modern Sonogashira protocols can be performed at room temperature, particularly for more reactive aryl iodides, the coupling of aryl bromides often necessitates heating. wikipedia.orgnih.gov For example, certain couplings of challenging aryl bromides proceed well at room temperature, while some heterocyclic substrates require elevated temperatures of around 60 °C to achieve completion. nih.gov The reaction time can vary significantly, from a few hours to over 24 hours, depending on the reactivity of the substrates and the efficiency of the catalytic system. scirp.orgnih.gov

Optimization studies for the Sonogashira coupling of 2-amino-3-bromopyridines showed that a temperature of 100°C for 3 hours provided excellent yields. scirp.org Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazinols showed that decreasing the reaction temperature significantly reduced the reaction rate. researchgate.net Therefore, a balance must be struck between reaction rate and the potential for thermal degradation of substrates or catalysts.

| Reaction Type | Substrate | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Sonogashira Coupling | Aryl Bromides | [DTBNpP]Pd(crotyl)Cl | Room Temp. or 60 | 3-32 | 42-87 | nih.gov |

| Sonogashira Coupling | 2-Amino-3-bromopyridines | Pd(CF₃COO)₂/PPh₃/CuI | 100 | 3 | 72-96 | scirp.org |

| Pd-catalyzed Hydrogenation | Pyrazin-2-ols | Pd(TFA)₂/(S)-C3-TunePhos | 25 | 24 | 84:16 dr | researchgate.net |

The choice of solvent is paramount in palladium-catalyzed cross-coupling reactions. The solvent must solubilize the reactants and catalyst while minimizing side reactions. For Sonogashira couplings, amine bases like diethylamine (B46881) or triethylamine (B128534) can sometimes serve as both the base and the solvent. wikipedia.org Other commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and dioxane. wikipedia.orgnih.govhes-so.ch The decomposition of palladium-aryl complexes has been observed at high temperatures in N-alkyl amides (like DMF) and diethers (like dioxane), whereas solvents such as nitriles, THF, and toluene (B28343) are considered safer in this regard. acs.org

For scalable synthesis, the use of bio-derived solvents like dimethylisosorbide (DMI) is being explored as a green alternative for Pd-catalyzed cross-coupling reactions. organic-chemistry.org The development of catalysts that are effective in environmentally benign solvents like water is also a significant area of research. organic-chemistry.orgrsc.org

| Reaction Type | Optimal Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Pd-catalyzed Amination | Dioxane/tert-Butyl alcohol | Pd₂(dba)₃/BINAP/NaO-t-Bu | Enhanced selectivity for monoarylation | nih.gov |

| Sonogashira Coupling | DMSO | [DTBNpP]Pd(crotyl)Cl, Room Temp. | Up to 97% yield for aryl bromides | nih.gov |

| Sonogashira Coupling | DMSO | NHC-Pd/IPr-Cu, 120°C | Excellent yields for heteroaryl bromides | researchgate.net |

| Pd-catalyzed Hydrogenation | p-Dioxane / THF | Pd(TFA)₂/(S)-C3-TunePhos | Good diastereoselectivity (88:12 dr) | researchgate.net |

Metal Catalysis: The field is dominated by palladium catalysis. For the key Sonogashira coupling step, the classic system involves a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org Significant development has focused on the ligands attached to the palladium center, which influence the catalyst's stability and activity. libretexts.org N-Heterocyclic carbene (NHC) ligands have emerged as highly effective alternatives to traditional phosphine ligands, often providing more robust and efficient catalysts. researchgate.netlibretexts.orgtandfonline.comacs.org These NHC-Pd complexes can catalyze Sonogashira reactions with very low catalyst loadings. researchgate.netacs.org Efforts to create more sustainable processes have also led to the development of copper-free Sonogashira reactions, which avoid issues related to copper toxicity and acetylene homocoupling. nih.govresearchgate.net

Biocatalysis: While less common for the specific transformations needed for this compound, biocatalysis is a rapidly growing field in the synthesis of N-heterocycles. Transaminases (ATAs) have been used for the biocatalytic synthesis of substituted pyrazines by mediating the amination of α-diketone precursors, which then dimerize. nih.gov L-threonine dehydrogenase has also been employed to generate aminoacetone in situ from L-threonine for the synthesis of asymmetric pyrazines. researchgate.net These methods highlight the potential for enzymatic processes to replace traditional chemical steps, particularly for amination, under environmentally benign aqueous conditions. nih.govnih.gov

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, is another emerging green methodology. benthamdirect.com While direct organocatalytic synthesis of the target compound is not established, related research has shown the functionalization of pyridines and other nitrogen heterocycles using organocatalysts. nih.govnih.govacs.org For example, a dithiophosphoric acid has been identified as a catalyst that can protonate a pyridine, reduce the resulting pyridinium (B92312) ion, and activate C-H bonds for functionalization. nih.govnih.govacs.org This approach offers a metal-free alternative for modifying heterocyclic rings, although its application to the specific pyrazine system remains an area for future research.

Green Chemistry Principles in the Synthesis of this compound

The use of volatile organic solvents contributes significantly to the waste generated in chemical processes. rsc.org Therefore, a major green chemistry goal is to replace them with more benign alternatives. Research has demonstrated successful cross-coupling reactions in greener solvents like water, tert-amyl alcohol, or bio-derived eutectic mixtures. rsc.orgresearchgate.netnih.gov

In catalysis, several green strategies are being pursued.

Heterogeneous Catalysis: Developing solid-supported or heterogeneous catalysts, such as palladium on carbon (Pd/C) or metal-organic frameworks (MOFs), allows for easy separation and recycling of the catalyst, reducing metal waste and cost. researchgate.netrsc.org Bio-based catalysts, where palladium is accumulated by plants and then used in reactions, represent an innovative "ecocatalysis" approach. rsc.org

Reducing Metal Toxicity: The development of copper-free Sonogashira reactions is a significant step forward, as it eliminates the use of a toxic and often difficult-to-remove metal co-catalyst. researchgate.net

Atom Economy: Cross-coupling reactions inherently have a lower atom economy due to the formation of salt byproducts. rsc.org While unavoidable, minimizing their environmental impact can be achieved by using halides with lower molecular weight (e.g., chlorides instead of bromides or iodides), although this often requires more active catalysts. rsc.org

Biocatalysis: Employing enzymes, as discussed previously, represents a significant move towards greener synthesis. Biocatalytic reactions are typically run in water under mild temperature and pH conditions, offering a sustainable alternative to traditional synthetic methods. nih.govresearchgate.net

By integrating these principles, the synthesis of complex pharmaceutical intermediates like this compound can be made more efficient and environmentally friendly.

An in-depth examination of advanced and sustainable synthetic strategies for the production of this compound and its foundational precursors reveals significant progress in chemical manufacturing methodologies. Modern techniques, including microwave-assisted synthesis, continuous flow chemistry, and the application of environmentally friendly reagents, are paving the way for more efficient, safer, and greener production pathways for this important chemical compound.

Design and Synthesis of Advanced Derivatives and Analogs of 6 Bromo 3 Ethynylpyrazin 2 Amine

Strategic Modifications for Novel Molecular Architectures

The molecular architecture of 6-Bromo-3-ethynylpyrazin-2-amine can be systematically modified to create a diverse range of novel compounds. The primary strategies involve reactions at the bromine, ethynyl (B1212043), and amino functionalities. These modifications are crucial for tuning the electronic, steric, and photophysical properties of the resulting molecules.

The bromo group at the 6-position is a key handle for cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki and Sonogashira couplings are powerful tools for introducing new aryl, heteroaryl, or alkyl groups at this position. wikipedia.orglibretexts.orgorganic-chemistry.org For instance, the Suzuki cross-coupling reaction of similar bromo-pyridine derivatives with various arylboronic acids has been shown to proceed efficiently, yielding a series of novel pyridine (B92270) derivatives. mdpi.com A similar approach can be envisioned for this compound to generate libraries of 6-aryl-3-ethynylpyrazin-2-amines.

The amino group at the 2-position can be acylated, alkylated, or used as a directing group in further synthetic transformations. For example, in related systems, the amino group has been used to synthesize N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which then undergo further functionalization via Suzuki coupling. mdpi.com

The ethynyl group is arguably the most versatile functionality for creating novel architectures. It can undergo a variety of reactions, including cycloadditions and, most importantly, further cross-coupling reactions to extend the π-conjugated system. This allows for the creation of linear, star-shaped, or more complex molecular topologies.

A general design strategy for creating novel derivatives often involves a multi-step synthetic sequence, as illustrated by the synthesis of novel Current time information in Bangalore, IN.nih.govrsc.orgtriazolo[4,3-a]pyrazine derivatives where different moieties of a lead compound were systematically modified. frontiersin.org This approach allows for fine-tuning of the final compound's properties by rationally altering its constituent parts.

Interactive Table: Potential Strategic Modifications of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

| 6-Bromo | Suzuki Coupling | Arylboronic acids | 6-Aryl-3-ethynylpyrazin-2-amine |

| 6-Bromo | Sonogashira Coupling | Terminal alkynes | 6-Alkynyl-3-ethynylpyrazin-2-amine |

| 3-Ethynyl | Sonogashira Coupling | Aryl halides | 3-(Arylethynyl)-6-bromopyrazin-2-amine |

| 2-Amino | Acylation | Acid chlorides, Anhydrides | N-(6-Bromo-3-ethynylpyrazin-2-yl)amide |

| 2-Amino | N-Arylation | Aryl halides | N-Aryl-6-bromo-3-ethynylpyrazin-2-amine |

Synthesis of Conjugated Systems via Ethynyl Extension

The terminal ethynyl group of this compound is a perfect launching point for the synthesis of extended π-conjugated systems. These systems are of significant interest for their potential applications in molecular electronics and optoelectronics. The most common and effective method for this extension is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org In the context of this compound, this reaction can be used in two primary ways:

Reaction at the ethynyl group: The terminal alkyne can be coupled with various aryl or heteroaryl halides to create derivatives of the type 3-(arylethynyl)-6-bromopyrazin-2-amine.

Reaction at the bromo group: If the ethynyl group is protected (e.g., with a trimethylsilyl (B98337) group), the bromo position can first be reacted with a terminal alkyne via Sonogashira coupling. Subsequent deprotection of the 3-ethynyl group would yield a di-alkynyl pyrazine (B50134) derivative, which can be further functionalized.

A pertinent example is the synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives, which were prepared by a twofold Sonogashira reaction of 2,5-dibromo-3,6-dimethylpyrazine (B3046257) with various ethynylarenes. rsc.orgresearchgate.net This demonstrates the feasibility of using di-halo-pyrazines to build extended, symmetrical conjugated systems. The reaction conditions are typically mild, often carried out at room temperature with an amine base like triethylamine (B128534) that also serves as the solvent. wikipedia.org

The synthesis of these extended conjugated systems is critical for tuning the electronic properties of the molecule. Extending the conjugation length generally leads to a smaller HOMO-LUMO gap, which results in a red-shift of the absorption and emission spectra. researchgate.net This principle is fundamental to the design of new materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Interactive Table: Sonogashira Coupling for Ethynyl Extension

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| This compound | Aryl Halide (e.g., Iodobenzene) | Pd(PPh₃)₂Cl₂ / CuI / NEt₃ | 3-(Arylethynyl)-6-bromopyrazin-2-amine |

| 2,5-Dibromo-3,6-dimethylpyrazine | Ethynylarene | Pd(PPh₃)₂Cl₂ / CuI / NEt₃ | 2,5-Di(aryleneethynyl)-3,6-dimethylpyrazine rsc.orgresearchgate.net |

| 6-Bromo-3-(trimethylsilylethynyl)pyrazin-2-amine | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / NEt₃ | 6-Alkynyl-3-(trimethylsilylethynyl)pyrazin-2-amine |

Incorporation into Polymeric or Supramolecular Structures

The rigid and functionalizable nature of this compound and its derivatives makes them excellent building blocks (monomers or tectons) for the construction of larger, highly ordered structures such as polymers and supramolecular assemblies.

Polymeric Structures: Pyrazine-containing polymers are of high interest for technological applications, including optical and photovoltaic devices. lifechemicals.com Derivatives of this compound can be incorporated into polymer backbones through several polymerization techniques. For instance, di-functionalized derivatives, such as those with two reactive sites (e.g., a di-ethynyl or di-halo pyrazine), can undergo step-growth polymerization reactions like Sonogashira or Suzuki polycondensation to form conjugated polymers. researchgate.netmsstate.edu These polymers often exhibit interesting electronic and optical properties due to the extended π-system along the polymer chain.

Another powerful method is topochemical polymerization, where monomers are pre-organized in a crystalline state and then polymerized using an external stimulus like heat or light. wikipedia.org This technique can produce ultra-high molecular weight crystalline polymers with high regularity. nih.gov The planarity and potential for hydrogen bonding in derivatives of this compound could facilitate the necessary crystal packing for such solid-state polymerizations.

Supramolecular Structures: Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to direct the self-assembly of molecules into well-defined architectures. The amino group and the nitrogen atoms in the pyrazine ring of this compound are capable of forming strong hydrogen bonds, which can be used to guide the assembly process.

Pyrazine derivatives have been successfully used as "donor tectons" in coordination-driven self-assembly to form complex structures like molecular hexagons. rsc.org Similarly, pyrazine and its derivatives are widely used as ligands to construct metal-organic frameworks (MOFs), which are porous crystalline materials with applications in gas storage, catalysis, and sensing. researchgate.netnih.govresearchgate.net The nitrogen atoms of the pyrazine ring can coordinate to metal centers, leading to the formation of one-, two-, or three-dimensional polymeric networks. researchgate.net

Derivatives for Optoelectronic Materials Research

Derivatives of this compound are promising candidates for research into new optoelectronic materials. The pyrazine ring is electron-deficient, which makes it an excellent building block for n-type (electron-transporting) and emissive materials used in organic electronic devices. rsc.orgresearchgate.net

By strategically combining the electron-deficient pyrazine core with electron-donating groups through the synthetic modifications described earlier, donor-acceptor (D-A) type structures can be created. This molecular design strategy is highly effective for tuning the optoelectronic properties of materials. For example, pyrazine has been used as a bridging unit in thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs. acs.org These D-A-D type molecules showed improved performance compared to analogs with phenyl or pyridine bridges. acs.org

Research on 2,5-di(aryleneethynyl)pyrazine derivatives has shown that these compounds possess desirable optoelectronic properties. rsc.orgresearchgate.net Quantum chemical calculations revealed that the nitrogen atoms in the pyrazine ring lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport. rsc.org When these pyrazine derivatives were used as a dopant in a polymer-based OLED, they significantly enhanced the device's external quantum efficiency, which was attributed to the improved electron-transporting properties of the pyrazine system. rsc.orgresearchgate.net

Furthermore, the synthesis of water-soluble conjugated polymers based on pyrazine has been reported, highlighting their fluorescence properties. acs.orgacs.org This demonstrates the versatility of the pyrazine core in creating functional materials for a range of environments. The development of polymer materials is crucial for large-area device fabrication due to their flexibility and processability. mdpi.com

Libraries and Combinatorial Approaches for Derivative Discovery

To accelerate the discovery of new materials with optimized properties, combinatorial and high-throughput approaches are invaluable. Instead of synthesizing and testing compounds one by one, these methods allow for the rapid generation and screening of large libraries of related molecules.

Combinatorial Synthesis: The synthetic routes available for modifying this compound, particularly palladium-catalyzed cross-coupling reactions, are well-suited for combinatorial chemistry. The "split-and-pool" synthesis strategy on a solid support can be used to generate a large library of derivatives from a common scaffold. nih.gov For example, a library of pyrazolo[1,5-a] Current time information in Bangalore, IN.rsc.orgnih.govtriazine derivatives was designed and synthesized to find potent enzyme inhibitors. nih.gov Similar strategies can be applied to the pyrazine scaffold for materials discovery. Automated microreactor systems have also been used to sequentially synthesize libraries of compounds, such as pyrazoles, demonstrating the potential for high-throughput synthesis. nih.gov

High-Throughput Screening: Once a library of derivatives is synthesized, high-throughput screening (HTS) techniques are needed to rapidly evaluate their properties. For materials science, this could involve automated measurements of photophysical properties (absorption, emission, quantum yield) or electronic characteristics. High-throughput experimentation is revolutionizing materials science by enabling the rapid discovery and optimization of new materials, shifting the paradigm from trial-and-error to a more systematic, data-driven approach. youtube.com While much of the development in combinatorial chemistry has been driven by drug discovery, the principles and technologies are transferable to materials science. lifechemicals.comyoutube.comacs.org The creation of libraries of pyrimidine (B1678525) and pyrazole (B372694) derivatives for biological screening showcases the power of this approach, which can be adapted to find novel pyrazine-based optoelectronic materials. researchgate.netnih.gov

Applications of 6 Bromo 3 Ethynylpyrazin 2 Amine in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Heterocyclic Scaffolds

The strategic placement of reactive functional groups on the pyrazine (B50134) core makes 6-Bromo-3-ethynylpyrazin-2-amine a valuable intermediate in the synthesis of complex heterocyclic scaffolds. The presence of the bromine atom and the ethynyl (B1212043) group allows for sequential and site-selective cross-coupling reactions. This enables the construction of elaborate molecular architectures that are often difficult to access through other synthetic routes. The amine group can also be modified or participate in cyclization reactions, further expanding the diversity of accessible heterocyclic systems.

Building Block for Precursors in Bioactive Compound Synthesis (non-clinical focus)

In the realm of medicinal chemistry, the development of novel molecular frameworks is crucial for the discovery of new therapeutic agents. This compound serves as a valuable building block for the synthesis of precursors to potentially bioactive compounds. nih.gov Its pyrazine core is a common feature in many biologically active molecules. The ability to introduce various substituents through the bromo and ethynyl functionalities allows for the systematic exploration of chemical space around the pyrazine scaffold. This facilitates the generation of libraries of compounds for screening in non-clinical biological assays. For instance, similar brominated heterocyclic compounds have been utilized in the synthesis of compounds with potential applications in areas like neurodegenerative disease research. nih.gov

Development of Materials for Energy Conversion and Storage (e.g., Dye-Sensitized Solar Cells)

The electronic properties of the pyrazine ring, combined with the extended conjugation provided by the ethynyl group, make this compound an attractive candidate for applications in materials science, particularly in the development of materials for energy conversion and storage. While specific research on this compound in dye-sensitized solar cells (DSSCs) is not extensively documented in the provided results, analogous brominated and functionalized heterocyclic compounds are known to be important building blocks for functional chromophores in DSSCs. mdpi.com The strategic functionalization of such building blocks is key to creating materials with desirable electronic properties for these applications. mdpi.com

Contributions to Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined, functional structures is a key aspect of this field. nih.gov The structure of this compound, with its potential for hydrogen bonding via the amine group and π-π stacking interactions from the aromatic pyrazine ring, makes it a candidate for use in supramolecular chemistry. These interactions can drive the self-assembly of the molecules into ordered architectures, a principle that is fundamental to the creation of novel materials with unique properties. nih.gov

Application in Ligand Design for Catalysis Research

The nitrogen atoms within the pyrazine ring and the external amine group of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic allows for its application in the design of ligands for catalysis research. By coordinating to a metal center, the electronic and steric properties of the resulting metal complex can be fine-tuned to catalyze specific chemical reactions. The bromo and ethynyl groups offer further opportunities for modification, enabling the synthesis of a diverse range of ligands with tailored properties for various catalytic applications. The development of such ligands is an active area of research, with related polydentate nitrogen ligands being extensively used in catalysis and as models for enzyme active sites. researchgate.net

Spectroscopic and Computational Investigations of 6 Bromo 3 Ethynylpyrazin 2 Amine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

The structural elucidation of 6-Bromo-3-ethynylpyrazin-2-amine, a multi-functionalized heterocyclic compound, relies on a combination of modern spectroscopic methods. Each technique provides a unique piece of the structural puzzle, from atomic connectivity to vibrational modes and electronic behavior.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

While specific experimental NMR data for this compound is not widely published, the expected spectra can be predicted based on the analysis of parent compounds like 2-aminopyrazine (B29847) and known substituent effects. nih.govresearchgate.net

¹H NMR Spectroscopy: The molecule has two protons attached to carbon and two protons on the amino group. The pyrazine (B50134) ring contains a single proton (H-5), which would appear as a singlet in the aromatic region. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing bromo and ethynyl (B1212043) groups. The proton of the ethynyl group (H-1') would also appear as a distinct singlet. The amino (-NH₂) protons typically present as a broad singlet, which can exchange with D₂O.

2D-NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential for unambiguous assignment of all proton and carbon signals. nih.gov HMBC, in particular, would confirm the connectivity between the pyrazine ring and the ethynyl substituent through long-range C-H correlations.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| ¹H | H-5 | ~8.0 - 8.5 | Aromatic proton on a pyrazine ring, deshielded by adjacent nitrogen and bromine. researchgate.netrsc.org |

| ¹H | -C≡C-H | ~3.0 - 3.5 | Typical range for a terminal alkyne proton. oregonstate.edu |

| ¹H | -NH₂ | ~5.0 - 6.0 (broad) | Amino group protons, position and width are solvent-dependent. chemicalbook.com |

| ¹³C | C-2 (-NH₂) | ~155 - 160 | Carbon attached to an amino group in a heteroaromatic ring. researchgate.net |

| ¹³C | C-3 (-C≡CH) | ~120 - 125 | Pyrazine carbon attached to an ethynyl group. |

| ¹³C | C-5 | ~130 - 135 | Pyrazine carbon bearing a proton, influenced by adjacent bromine. researchgate.net |

| ¹³C | C-6 (-Br) | ~140 - 145 | Carbon attached to bromine, showing a significant downfield shift. |

| ¹³C | -C≡CH | ~80 - 90 | Substituted sp-hybridized carbon of the alkyne. compoundchem.com |

| ¹³C | -C≡CH | ~75 - 85 | Terminal sp-hybridized carbon of the alkyne. compoundchem.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is crucial for identifying the functional groups within the molecule. The IR and Raman spectra are expected to show characteristic bands for the amino, ethynyl, and bromo-substituted pyrazine moieties. nih.govamericanpharmaceuticalreview.com

N-H Vibrations: The primary amine group will exhibit two distinct N-H stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. youtube.com An N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹.

Alkyne Vibrations: A sharp, weak to medium band for the terminal C≡C stretch should appear around 2100-2140 cm⁻¹. The ≡C-H stretching vibration is expected as a sharp, strong band around 3300 cm⁻¹.

Aromatic Ring Vibrations: The pyrazine ring will show C-H stretching vibrations above 3000 cm⁻¹. orgchemboulder.com C=C and C=N ring stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ region. pressbooks.pub

C-Br Vibration: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Expected Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|---|

| Asymmetric N-H Stretch | -NH₂ | ~3450 | Medium |

| Symmetric N-H Stretch | -NH₂ | ~3350 | Medium |

| ≡C-H Stretch | -C≡CH | ~3300 | Strong |

| Aromatic C-H Stretch | Pyrazine Ring | ~3050 | Medium |

| C≡C Stretch | -C≡CH | ~2120 | Medium-Strong |

| N-H Scissoring | -NH₂ | ~1620 | Medium |

| C=C / C=N Ring Stretch | Pyrazine Ring | 1400 - 1600 | Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1350 | Medium |

| C-Br Stretch | -Br | 500 - 600 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information on the molecular weight and the fragmentation pattern, which helps in confirming the structure. The molecular formula is C₆H₄BrN₃, with a monoisotopic mass of 196.9640 Da.

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity: M⁺ (containing ⁷⁹Br) and M⁺+2 (containing ⁸¹Br). nih.gov

Common fragmentation pathways for aromatic amines include α-cleavage and loss of small neutral molecules. miamioh.eduhnxb.org.cn

Loss of Br: Fragmentation via the cleavage of the C-Br bond would result in a significant peak at [M-Br]⁺.

Loss of HCN: A common fragmentation pathway for pyrazine and pyridine (B92270) rings is the elimination of a neutral molecule of HCN (27 Da).

Ethynyl Group Fragmentation: The molecule may lose the ethynyl radical (•C₂H) or acetylene (B1199291) (C₂H₂).

Predicted Mass Spectrometry Fragments

| m/z (for ⁷⁹Br) | Proposed Fragment | Notes |

|---|---|---|

| 197 / 199 | [C₆H₄BrN₃]⁺ | Molecular ion peak (M⁺ / M⁺+2) showing the bromine isotope pattern. |

| 118 | [M-Br]⁺ | Loss of the bromine radical. |

| 170 / 172 | [M-HCN]⁺ | Loss of hydrogen cyanide from the pyrazine ring. |

| 91 | [M-Br-HCN]⁺ | Subsequent loss of HCN after bromine loss. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the pyrazine ring system. Pyrazine itself shows two main absorption bands: a weak n→π* transition around 320 nm and a strong π→π* transition around 260 nm. montana.edu

The substituents on the pyrazine ring will cause shifts in these absorption maxima:

Amino Group (-NH₂): As a strong auxochrome (electron-donating group), the amino group will cause a bathochromic (red) shift of both the n→π* and π→π* transitions and increase their intensity. researchgate.net

Ethynyl Group (-C≡CH): This group extends the conjugation of the π-system, which typically results in a bathochromic shift of the π→π* transition.

The combined effect of these substituents is predicted to shift the main absorption bands to longer wavelengths compared to unsubstituted pyrazine. epa.gov The solvent polarity can also influence the position of these bands; n→π* transitions typically undergo a hypsochromic (blue) shift in polar solvents, while π→π* transitions may show a bathochromic shift. montana.edu

X-ray Crystallography for Solid-State Structural Elucidation

As of now, a publicly available crystal structure for this compound has not been reported. However, X-ray crystallography would be the definitive method for determining its three-dimensional structure in the solid state. nih.gov

A crystallographic analysis would provide precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, confirming the planarity of the pyrazine ring and the geometry of the substituents.

Conformation: The orientation of the amino and ethynyl groups relative to the pyrazine ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be revealed, highlighting non-covalent interactions such as hydrogen bonding between the amino group of one molecule and the ring nitrogens of a neighboring molecule. nih.govnih.gov Pi-pi stacking between pyrazine rings and potential halogen bonding involving the bromine atom could also be identified.

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for complementing experimental spectroscopic data. chemrxiv.orgrsc.org Methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly used for molecules of this type. nih.gov

Theoretical studies on this compound could provide:

Optimized Molecular Geometry: Calculation of the lowest energy structure, providing theoretical bond lengths and angles that can be compared with potential X-ray crystallography data.

Vibrational Frequency Analysis: Prediction of IR and Raman spectra. The calculated frequencies, after appropriate scaling, can aid in the definitive assignment of experimental vibrational bands to specific molecular motions. chemrxiv.org

NMR Chemical Shift Prediction: Calculation of ¹H and ¹³C NMR chemical shifts, which can be invaluable for assigning experimental spectra, especially for complex molecules where signals may overlap.

Electronic Properties: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions, helping to interpret the experimental UV-Vis spectrum. rsc.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic nature. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron density distribution, identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule, which is useful for predicting reactivity. researchgate.net

These computational approaches provide a deeper understanding of the structure-property relationships of this compound, offering a theoretical framework that supports and explains the experimental spectroscopic findings.

Methodological Innovations and Analytical Advancements in the Study of 6 Bromo 3 Ethynylpyrazin 2 Amine

Automation in Synthetic Protocols

The complexity of multi-step syntheses required for molecules such as 6-Bromo-3-ethynylpyrazin-2-amine has driven interest in automated protocols to enhance reproducibility, yield, and safety. While specific automated synthesis reports for this exact compound are not prevalent, the principles are drawn from established automation in synthesizing other complex molecules, such as radiopharmaceuticals. nih.govresearchgate.net

Automation is crucial for routine production and for ensuring compliance with Good Manufacturing Practices (GMP). nih.govresearchgate.net The synthesis of this compound likely involves a Sonogashira coupling reaction to introduce the ethynyl (B1212043) group onto the pyrazine (B50134) core. libretexts.orgorganic-chemistry.org Automated systems, particularly continuous-flow reactors, offer significant advantages for such reactions. nih.gov

Key features of automated synthesis applicable to this compound:

Continuous-Flow Systems: These systems offer superior control over reaction parameters like temperature, pressure, and residence time, leading to higher reaction rates and yields compared to traditional batch reactions. nih.gov For a Sonogashira coupling, a continuous-flow setup using a packed-bed reactor with an immobilized palladium catalyst can be employed. thalesnano.com

High-Throughput Experimentation: Automated platforms enable rapid screening of catalysts, solvents, and reaction conditions to quickly identify the optimal parameters for synthesis. acs.org This is particularly useful for optimizing the coupling between a brominated pyrazine precursor and a protected acetylene (B1199291).

Improved Safety and Reproducibility: Automation minimizes manual handling of potentially toxic reagents and intermediates. The precise control afforded by these systems ensures high run-to-run consistency, which is often challenging to achieve in manual syntheses. nih.gov

The table below illustrates a conceptual automated workflow for the Sonogashira coupling step in the synthesis of this compound.

Table 1: Conceptual Automated Sonogashira Coupling Workflow

| Step | Description | Automated Module | Parameters Controlled |

|---|---|---|---|

| 1. Reagent Preparation | Solutions of 2-amino-3,6-dibromopyrazine, a protected alkyne (e.g., Trimethylsilylacetylene), a palladium catalyst, and a base are prepared. libretexts.org | Liquid Handler | Concentration, Volume |

| 2. Reaction | Reagents are pumped through a heated, pressurized microreactor or a column containing an immobilized catalyst. nih.govthalesnano.com | Flow Reactor (e.g., H-Cube®) | Temperature, Pressure, Flow Rate |

| 3. In-line Quenching | The reaction mixture is flowed into a stream of a quenching agent to stop the reaction. | Mixing Tee & Pump | Flow Rate |

| 4. Work-up & Purification | The crude product stream can be directed to an automated purification module, such as online solid-phase extraction (SPE) or a preparative HPLC system. | Automated Purification System | Solvent Gradients, Flow Rate |

Development of Efficient Purification Techniques for Complex Reaction Mixtures

The purification of pyrazine derivatives from complex reaction mixtures is a critical step to ensure high purity of the final compound. The synthesis of this compound can result in byproducts from side reactions, such as the homocoupling of the alkyne (Glaser coupling) or incomplete reactions. Several chromatographic techniques are employed to isolate the target molecule. oup.com

Column Chromatography: This is a standard method for purification. For pyrazine derivatives, silica (B1680970) gel is commonly used as the stationary phase. oup.com A solvent system, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is used to elute the compounds based on their polarity. oup.com For more polar pyrazines, reverse-phase chromatography using C18-bonded silica can be highly effective, allowing for the separation of the desired product from aqueous reaction media or highly polar impurities. oup.com

High-Performance Liquid Chromatography (HPLC): RP-HPLC is a powerful technique for achieving high purity. ijcpa.in It offers excellent resolution for separating closely related pyrazine isomers and byproducts. sielc.com The method can be scaled from analytical to preparative scales for isolating larger quantities of the compound. sielc.com

Liquid-Liquid Extraction (LLE): LLE can be used as an initial cleanup step to remove certain impurities. oup.com For instance, extracting an aqueous reaction mixture with a non-polar solvent like hexane can separate pyrazines from more polar byproducts like imidazoles. oup.com

The following interactive table compares common purification methods for pyrazine derivatives.

Table 2: Comparison of Purification Techniques for Pyrazine Derivatives

| Technique | Stationary Phase | Mobile Phase Example | Advantages | Disadvantages |

|---|---|---|---|---|

| Silica Gel Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient oup.com | Inexpensive, scalable, good for separating compounds with different polarities. oup.com | Can be time-consuming, may lead to compound degradation on acidic silica. |

| Reverse-Phase Column Chromatography | C18-Bonded Silica oup.com | Water/Ethanol | Effective for trapping pyrazines from aqueous solutions, removes residual water. oup.com | Can have lower loading capacity than normal phase. |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) ijcpa.insielc.com | Acetonitrile/Water with acid (e.g., Formic Acid) sielc.com | High resolution and purity, fast analysis, scalable. ijcpa.insielc.com | Higher cost of instrumentation and solvents, limited loading capacity in analytical scale. |

| Liquid-Liquid Extraction (LLE) | N/A | Hexane, Ethyl Acetate, MTBE oup.com | Simple, rapid, good for initial bulk separation. | Less efficient for separating compounds with similar solubility, can be solvent-intensive. oup.com |

Real-time Reaction Monitoring Methodologies

Real-time monitoring of the synthesis of this compound, particularly the crucial C-C bond-forming Sonogashira coupling step, is essential for optimizing reaction conditions, determining reaction endpoints, and understanding reaction kinetics. youtube.com This avoids the formation of impurities due to over-running the reaction and ensures complete consumption of starting materials.

Several in-situ analytical techniques can be integrated into the reaction setup:

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful method for monitoring the progress of a reaction. google.com Small aliquots can be taken from the reaction mixture at various time points, quenched, and injected into the HPLC-MS system. This allows for the simultaneous quantification of reactants, intermediates, and products, providing a detailed reaction profile. A patent for detecting pyrazine compounds highlights the use of HPLC-tandem mass spectrometry for qualitative and quantitative analysis. google.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile pyrazine derivatives, GC-MS can be used to monitor the reaction. acs.org It is particularly useful for detecting the disappearance of starting materials and the appearance of the product, although derivatization might be necessary for less volatile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy allows for the non-invasive, real-time tracking of key species in the reaction vessel. By monitoring the characteristic signals of the starting materials and products, one can directly observe the reaction kinetics without sample workup. While challenging to implement, efforts to isolate and characterize palladium intermediates in Sonogashira reactions have successfully used multinuclear NMR. libretexts.org

The table below summarizes methodologies applicable for real-time monitoring.

Table 3: Real-time Reaction Monitoring Methodologies

| Methodology | Principle | Information Gained | Applicability to this compound Synthesis |

|---|---|---|---|

| HPLC-MS | Chromatographic separation followed by mass detection. google.com | Quantitative tracking of reactants, intermediates, and products; impurity profiling. | Highly suitable for monitoring the Sonogashira coupling by tracking the consumption of the bromo-pyrazine and formation of the ethynyl-pyrazine product. |

| GC-MS | Separation of volatile compounds followed by mass detection. acs.org | Monitoring of volatile reactants and products. | May be suitable for monitoring the disappearance of a volatile alkyne starting material. Derivatization may be required for the amine-containing pyrazine. |

| In-situ NMR | Nuclear magnetic resonance of the reaction mixture. | Structural information on species in solution; reaction kinetics. libretexts.org | Can provide direct, quantitative data on the conversion of the bromo-substituent to the ethynyl-substituted product by observing changes in the aromatic proton and carbon signals. |

| In-situ IR/Raman Spectroscopy | Vibrational spectroscopy of the reaction mixture. | Tracking functional group changes (e.g., disappearance of C-Br, appearance of C≡C). | Useful for monitoring the key bond formations and consumptions in real-time, providing kinetic data. |

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the 6-bromo-3-ethynylpyrazin-2-amine scaffold is a key area for future research, with the potential to unlock a diverse array of novel derivatives with tailored properties. The presence of both a bromo substituent and a terminal alkyne makes it an ideal substrate for a variety of cross-coupling reactions. A primary focus will be on the development and application of novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.

The Sonogashira cross-coupling reaction is a powerful tool for the functionalization of aryl halides with terminal alkynes. organic-chemistry.orglibretexts.org Future research will likely focus on developing more advanced palladium-based catalytic systems for the functionalization of the bromo group in this compound. This includes the exploration of catalysts with improved turnover numbers and stability, allowing for reactions to be conducted under milder conditions and with lower catalyst loadings. scirp.org The use of N-heterocyclic carbene (NHC) palladium complexes is a promising avenue, as they have shown efficacy in the copper-free Sonogashira coupling of aryl bromides. libretexts.org

Furthermore, the development of dual-catalyst systems could enable sequential or one-pot functionalization of both the bromo and ethynyl (B1212043) groups with different partners, leading to the rapid assembly of complex molecular architectures. nih.gov For instance, a combination of a palladium catalyst for a Sonogashira coupling at the bromo position and a copper or other transition metal catalyst for a click reaction at the ethynyl group could provide a highly efficient route to triazole-functionalized pyrazines.

The exploration of catalytic C-H activation is another exciting frontier. researchgate.net Direct functionalization of the pyrazine (B50134) ring C-H bonds would offer a more atom-economical approach to new derivatives, avoiding the need for pre-functionalized starting materials. Research into rhodium or cobalt-catalyzed C-H functionalization, potentially assisted by the directing effect of the amino group, could lead to the regioselective introduction of new substituents. researchgate.net

A summary of potential catalytic systems for the functionalization of this compound is presented in the table below.

| Catalytic System | Target Functionalization | Potential Advantages |

| Advanced Palladium/Copper Catalysts | Sonogashira coupling of the bromo group | Milder reaction conditions, lower catalyst loadings, higher yields scirp.org |

| N-Heterocyclic Carbene (NHC) Palladium Complexes | Copper-free Sonogashira coupling | Reduced copper contamination in products libretexts.org |

| Dual-Catalyst Systems (e.g., Pd and Cu) | Sequential or one-pot multi-functionalization | Rapid access to complex molecules |

| Rhodium or Cobalt Catalysts | C-H activation of the pyrazine ring | Atom-economical synthesis, novel regioselectivity researchgate.net |

Integration with Advanced Manufacturing Technologies (e.g., 3D Printing of Materials)

The translation of molecular properties into functional materials and devices is a major goal of modern chemistry. The integration of this compound derivatives with advanced manufacturing technologies, such as 3D printing (additive manufacturing), represents a significant future direction. Pyrazine-based polymers and light-responsive materials are already of high interest for technological applications, and the unique structure of this compound could be leveraged to create novel functional inks and resins for 3D printing. lifechemicals.commdpi.com

The ethynyl group is particularly well-suited for polymerization reactions, such as Glaser coupling or polymerization via metathesis, to form highly conjugated polymers. These polymers could exhibit interesting electronic and optical properties, making them suitable for applications in printed electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). lifechemicals.com The bromo- and amino- substituents on the pyrazine ring can be used to tune the polymer's properties, such as solubility, processability, and solid-state packing.

Furthermore, the development of "smart" materials that respond to external stimuli is a key area of research in 4D printing. mdpi.com By incorporating this compound derivatives into polymer networks, it may be possible to create materials that change their shape, color, or other properties in response to stimuli such as light, heat, or a change in pH. The nitrogen atoms in the pyrazine ring and the amino group can act as hydrogen bond acceptors or donors, which could be exploited to create self-healing materials or materials with tunable mechanical properties. rsc.org

The table below outlines potential applications of this compound derivatives in advanced manufacturing.

| Manufacturing Technology | Potential Application | Key Feature of this compound |

| 3D Printing | Functional inks for printed electronics (OLEDs, OPVs) | Ethynyl group for polymerization into conjugated polymers lifechemicals.comelsevierpure.com |

| 4D Printing | Stimuli-responsive materials (e.g., for soft robotics) | Tunable electronic and hydrogen-bonding properties |

| Fused Deposition Modeling (FDM) | High-performance polymer filaments | Incorporation into polyamide or other thermoplastic structures mdpi.com |

Challenges and Opportunities in Scaling Up Synthetic Processes

While the laboratory-scale synthesis of this compound may be achievable, scaling up the production to industrial quantities presents both challenges and opportunities. A key challenge will be the development of a cost-effective and environmentally benign synthetic route. The halogenation of 2-aminopyrazine (B29847) can be a crucial step, and optimizing conditions to achieve high regioselectivity and yield on a large scale will be important. thieme.de The use of microwave-assisted synthesis has shown promise in the laboratory for the halogenation of 2-aminopyrazine and could potentially be adapted for larger-scale production. thieme.de

The Sonogashira coupling, while a powerful reaction, often requires the use of expensive palladium catalysts and anhydrous, anaerobic conditions, which can be challenging to maintain on an industrial scale. organic-chemistry.org An opportunity lies in the development of more robust and recyclable catalysts, or catalyst-free coupling methods, to reduce costs and simplify the process. The purification of the final product and the removal of residual metal catalysts will also be critical considerations for applications in electronics or pharmaceuticals.

The table below summarizes the key challenges and opportunities in the scale-up of this compound synthesis.

| Aspect of Synthesis | Challenges | Opportunities |

| Halogenation | Regioselectivity, yield, use of hazardous reagents | Optimization of reaction conditions, use of microwave technology thieme.de |

| Sonogashira Coupling | Cost of palladium catalysts, need for inert atmosphere | Development of recyclable or catalyst-free methods organic-chemistry.orgscirp.org |

| Purification | Removal of metal contaminants, separation of byproducts | Development of efficient chromatographic or crystallization techniques |

| Overall Process | Cost-effectiveness, environmental impact (E-factor) | Process intensification, use of flow chemistry |

Synergies with Interdisciplinary Research Fields (e.g., Advanced Materials, Chemoinformatics)

The future development of this compound and its derivatives will be greatly enhanced through synergies with other scientific disciplines. In the field of advanced materials, this compound can serve as a versatile building block for the creation of novel functional materials with tailored properties. accscience.com Its rigid, planar structure and potential for extensive π-conjugation make it an attractive candidate for incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), which have applications in gas storage, separation, and catalysis.

Chemoinformatics will play a crucial role in accelerating the discovery and optimization of new derivatives of this compound. By using computational methods, it is possible to predict the properties of virtual compounds before they are synthesized in the laboratory. This can help to prioritize synthetic targets and reduce the time and cost of research and development. For example, density functional theory (DFT) calculations could be used to predict the electronic and optical properties of polymers derived from this compound, guiding the design of new materials for electronic devices. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies, which are widely used in drug discovery, could also be applied to guide the design of new functional materials. researchgate.netnih.gov

The table below highlights the potential synergies between research on this compound and other disciplines.

| Interdisciplinary Field | Potential Synergy | Expected Outcome |

| Advanced Materials Science | Incorporation into MOFs, COFs, or conjugated polymers | Novel materials for gas storage, catalysis, or electronics accscience.com |

| Chemoinformatics | In silico screening and property prediction of derivatives | Accelerated discovery of new functional molecules researchgate.netnih.gov |

| Supramolecular Chemistry | Study of non-covalent interactions and self-assembly | Design of self-healing materials or molecular sensors rsc.org |

| Medicinal Chemistry | Exploration as a scaffold for bioactive compounds | Development of new therapeutic agents nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-3-ethynylpyrazin-2-amine, and how can reaction conditions be optimized for scalability?

- Answer: Synthesis typically involves bromination of a pyrazin-2-amine precursor followed by ethynylation. For bromination, electrophilic substitution using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C is common. Ethynylation via Sonogashira coupling requires a palladium catalyst (e.g., Pd(PPh₃)₄), copper iodide, and a terminal alkyne under inert conditions (N₂/Ar). Optimize yield by controlling stoichiometry (1:1.2 amine-to-alkyne ratio) and reaction time (12–24 hrs). Scalability may require solvent recycling and catalyst recovery .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Answer:

- 1H NMR: The ethynyl proton appears as a singlet near δ 2.8–3.2 ppm. Aromatic protons on the pyrazine ring resonate between δ 8.0–8.5 ppm (doublets due to coupling with adjacent N atoms).

- 13C NMR: The sp-hybridized ethynyl carbons appear at δ 70–85 ppm (C≡C), while pyrazine carbons range from δ 140–160 ppm.

- HRMS: Expect [M+H]⁺ peaks matching the molecular formula C₆H₅BrN₃ (calc. 213.97 g/mol).

- IR: C≡C stretching at ~2100 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Answer: Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify purity (>98% recommended). Stability tests should monitor degradation under light (store in amber vials at -20°C), humidity (desiccants), and temperature (TGA analysis for decomposition points). Similar brominated amines show instability in DMSO; prefer DCM or THF for stock solutions .

Advanced Research Questions

Q. What mechanistic insights guide the regioselective functionalization of this compound in cross-coupling reactions?

- Answer: The bromine atom at position 6 acts as a directing group, favoring electrophilic substitution at position 2. For Suzuki-Miyaura couplings, DFT studies suggest that electron-withdrawing ethynyl groups lower the activation energy for Pd insertion at the C-Br bond. Use ligands like XPhos to enhance selectivity. Monitor competing side reactions (e.g., alkyne homocoupling) via in situ IR .

Q. How can computational chemistry aid in predicting the reactivity of this compound with biomolecular targets?

- Answer: Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model interactions with enzymes like kinases. The ethynyl group’s linear geometry may sterically hinder binding, while the pyrazine ring participates in π-π stacking. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Answer: Discrepancies often arise from impurity profiles (e.g., residual Pd in samples) or assay conditions (e.g., cell line variability).

- Step 1: Reproduce studies using standardized purity protocols (HPLC, elemental analysis).

- Step 2: Validate bioactivity in orthogonal assays (e.g., enzymatic vs. cell-based).

- Step 3: Perform meta-analyses to identify confounding variables (e.g., solvent effects in cytotoxicity assays) .

Q. How can researchers design experiments to probe the compound’s role in modulating kinase signaling pathways?

- Answer:

- Kinase Profiling: Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 10 µM compound concentration.

- Mechanistic Studies: Employ Western blotting (phospho-specific antibodies) to track downstream targets (e.g., ERK1/2, AKT).

- Control Experiments: Compare with known kinase inhibitors (e.g., staurosporine) and use siRNA knockdowns to confirm target specificity .

Methodological Best Practices

- Synthetic Optimization: Prioritize column chromatography over recrystallization for purity (>99% achievable with silica gel 60, hexane/EtOAc gradient) .

- Data Reproducibility: Deposit raw spectral data in repositories like Zenodo and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Compliance: Ensure compliance with institutional biosafety guidelines, especially when testing bioactivity in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.